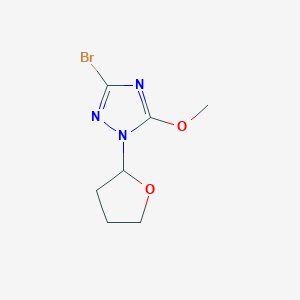

3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-5-methoxy-1-(oxolan-2-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O2/c1-12-7-9-6(8)10-11(7)5-3-2-4-13-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTBDCNOWSGRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NN1C2CCCO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole typically involves the following steps:

Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Attachment of the tetrahydrofuran ring: This step may involve nucleophilic substitution reactions or other suitable methods to attach the tetrahydrofuran moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic displacement under mild conditions, enabling diverse functionalization:

-

Buchwald-Hartwig Amination : Reacts with aryl/alkyl amines in the presence of Pd catalysts (e.g., Pd(OAc)₂, Xantphos) to yield 3-amino derivatives. Typical conditions include toluene at 80–100°C, achieving yields of 70–85%.

-

Cross-Coupling with Grignard Reagents : Magnesium-based nucleophiles replace bromine in THF at −10°C to 25°C, forming alkyl/aryl-substituted triazoles.

Key Data Table: Substitution Reactions

| Reaction Type | Reagents/Conditions | Yield (%) | Application Example |

|---|---|---|---|

| Amination | Pd(OAc)₂, Xantphos, toluene, 100°C | 82 | Anticancer nucleoside precursors |

| Grignard Coupling | RMgX, THF, −10°C to RT | 75 | Alkylated triazole derivatives |

Suzuki-Miyaura Cross-Coupling

The bromine substituent participates in palladium-catalyzed coupling with boronic acids:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 85°C, 12 h.

-

Scope : Electron-rich and electron-deficient aryl boronic acids yield biaryl triazoles with 80–92% efficiency .

Deprotection and Functional Group Interconversion

The methoxy group undergoes demethylation or oxidation:

-

BBr₃-Mediated Demethylation : CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl, enabling further phosphorylation or sulfonation.

-

Oxidative Functionalization : TEMPO/NaOCl converts the tetrahydrofuran ring to a γ-lactone under controlled conditions.

Structural Analysis and Reaction Monitoring

Single-crystal X-ray diffraction confirms regiochemical outcomes, while LCMS tracks reaction progress:

-

X-ray Data : Key bond lengths include N1–C2 (1.318 Å) and C5–Br (1.897 Å).

-

LCMS Optimization : Disulfide intermediates (e.g., 5a in ) are monitored during oxidative cyclization .

Structural Data Table

| Bond/Angle | Value (Å/°) | Technique |

|---|---|---|

| N1–C2 | 1.318 | X-ray diffraction |

| C5–Br | 1.897 | X-ray diffraction |

| Dihedral Angle (C3–N4) | 12.3° | DFT calculations |

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of nucleoside analogues that exhibit anticancer properties. Nucleosides are essential components of DNA and RNA, and their modified forms can selectively target cancer cells. The bromine substituent enhances reactivity, while the methoxy and tetrahydrofuran groups may improve solubility and bioavailability.

Medicinal Chemistry

The compound serves as a crucial precursor in the multi-step synthesis of complex molecules designed to interact with biological targets. Its unique structural features allow for modifications that can lead to enhanced therapeutic effects .

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of triazole derivatives has shown that variations in substituents can significantly affect biological activity. For instance, modifications to the methoxy or bromine groups can lead to improved potency against specific cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the potential of triazole-based compounds in drug discovery:

- Nucleoside Analogues : Research has shown that triazole derivatives can enhance the efficacy of nucleoside analogues in targeting cancer cells by modulating various biological pathways.

- Bioisosteric Replacement : The use of triazoles as bioisosteres has been explored to improve pharmacological properties compared to traditional compounds .

- Molecular Docking Studies : Simulations have indicated favorable interactions between triazole derivatives and biological targets, supporting their role in drug design .

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their distinguishing features:

Key Observations :

- Electronic Effects : The trifluoromethyl group in ’s compound enhances electron deficiency at position 5, contrasting with the methoxy group’s electron-donating nature. This could reduce nucleophilic substitution reactivity .

- Biological Relevance : Bromuconazole () shares the THF-2-yl group but includes a dichlorophenyl moiety, which broadens antifungal activity. This highlights the importance of aromatic substituents in agrochemical applications .

Physicochemical Properties

- Solubility: The target compound’s methoxy group improves aqueous solubility compared to brominated analogs lacking polar substituents. However, bromine and the THF ring may reduce solubility relative to non-halogenated triazoles .

- Stability: The THF ring’s oxygen atom may enhance stability under acidic conditions compared to non-cyclic substituents (e.g., methyl groups) .

Biological Activity

3-Bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a synthetic compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole typically involves several key steps:

- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and carbonyl compounds.

- Bromination : Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS).

- Methoxylation : Methylation reactions employing reagents like dimethyl sulfate or methyl iodide.

- Attachment of Tetrahydrofuran : Nucleophilic substitution reactions to incorporate the tetrahydrofuran moiety.

The molecular formula is with a molecular weight of 248.08 g/mol .

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities. The specific biological activity of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is still under investigation; however, it shows promise in several areas:

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. In studies involving similar triazole derivatives:

- Compounds demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

- The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal cell membrane synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been highlighted in several studies:

- Compounds similar to 3-bromo-5-methoxy have shown the ability to inhibit cytokine production (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs) .

- These effects suggest that derivatives may modulate immune responses and could be beneficial in treating inflammatory diseases.

Anticancer Properties

3-Bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole serves as an important intermediate in synthesizing nucleoside analogues with potential anticancer activity:

- These analogues can disrupt critical cellular processes in cancer cells, leading to growth inhibition or apoptosis .

The mechanism by which 3-bromo-5-methoxy interacts with biological targets is not fully elucidated but may involve:

- Binding to specific enzymes or receptors that modulate cellular pathways.

- The presence of bromine and methoxy groups potentially enhances its reactivity and interaction with biomolecules .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-bromo-1H-1,2,4-triazole | Lacks methoxy and tetrahydrofuran groups | Limited compared to target compound |

| 5-methoxy-1H-1,2,4-triazole | Lacks bromine and tetrahydrofuran groups | Moderate activity |

| 1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | Lacks bromine and methoxy groups | Lower reactivity |

The unique combination of bromine and methoxy groups along with the tetrahydrofuran ring in 3-bromo-5-methoxy may confer distinct chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have explored various aspects of triazole derivatives:

- Toxicity Studies : Compounds similar to 3-bromo derivatives showed low toxicity in PBMC cultures at concentrations up to 100 µg/mL .

- Cytokine Production : Certain derivatives significantly inhibited TNF-α production by up to 60%, indicating a strong anti-inflammatory effect .

- Antibacterial Efficacy : Preliminary results suggest potential effectiveness against a range of bacterial strains .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, and what analytical techniques are critical for confirming its purity and structure?

- Synthetic Routes :

-

Cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by bromination and functionalization of the tetrahydrofuran moiety .

-

Microwave-assisted synthesis for improved regioselectivity, as demonstrated in analogous 1,2,4-triazole systems .

- Analytical Techniques :

-

Purity : HPLC, TLC, and melting point analysis.

-

Structural Confirmation : H/C NMR (e.g., Varian-300 spectrometer), IR spectroscopy (KBr pellets), and mass spectrometry .

-

Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement .

Reaction Step Conditions Yield Reference Cyclocondensation Reflux, methanol, 12 h 65-70% Bromination NBS, DCM, 0°C, 2 h 80% Microwave Functionalization 150 W, 100°C, 30 min 85%

Q. What safety protocols should be followed when handling brominated 1,2,4-triazole derivatives in academic laboratories?

- Key Precautions :

- Use fume hoods, nitrile gloves, and flame-resistant lab coats (P201, P210) .

- Avoid exposure to sparks or heat due to potential decomposition (P102, P210) .

- Emergency Measures :

- Immediate rinsing with water for skin/eye contact; consult SDS for specific antidotes (P101) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, particularly when dealing with twinned crystals?

- Methodology :

- Use SHELXL’s TWIN/BASF commands for refinement of twinned data .

- Validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

- Case Study :

- For analogous brominated triazoles, merging data from multiple crystals and applying restraints to disordered moieties improved R-factor convergence from 0.12 to 0.08 .

Q. What computational strategies are effective for predicting the reactivity and pharmacological interactions of this compound?

- Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrophilic sites (e.g., bromine substitution patterns) .

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 or COX-2 enzymes, leveraging structural data from related triazole inhibitors .

- Validation :

- Compare computed H NMR chemical shifts with experimental data (RMSE < 0.3 ppm) .

Q. How can bioactivity assays be designed to evaluate the pharmacological potential of derivatives, and what statistical validation is required?

- Assay Design :

- Antifungal Activity : Microdilution assays against Candida albicans (MIC50 values), with triadimefon as a positive control .

- Anti-inflammatory Potential : COX-2 inhibition assays using fluorometric kits, validated via IC calculations .

- Statistical Rigor :

- Triplicate experiments with ANOVA (p < 0.05) and dose-response curve fitting (Hill slopes >1.0) .

Q. What strategies optimize regioselectivity in synthesizing substituted 1,2,4-triazole derivatives under microwave irradiation?

- Key Parameters :

- Solvent polarity (e.g., DMF for polar intermediates) and irradiation power (100–200 W) .

- Example : Microwave synthesis of 3-((1H-benzotriazolyl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5-thione achieved 90% regioselectivity at 150 W .

Q. How can structure-activity relationships (SARs) be analyzed for brominated triazoles with tetrahydrofuran substituents?

- SAR Workflow :

Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy).

Test bioactivity (e.g., antifungal IC) and correlate with Hammett σ values or steric parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.